Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate
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Overview
Description
Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is an organic compound with the molecular formula C11H15NO4. It is a derivative of pentanedioic acid, featuring a pyrrole ring attached to the second carbon atom of the pentanedioate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate typically involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The pyrrole ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with the esterified pentanedioic acid under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yieldThe reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
- Dimethyl 2-(1H-pyrrol-2-yl)pentanedioate
- Dimethyl 2-(1H-pyrrol-3-yl)pentanedioate
- Dimethyl 2-(1H-pyrrol-4-yl)pentanedioate
Comparison: Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is unique due to the position of the pyrrole ring on the second carbon atom of the pentanedioate chain. This structural feature influences its reactivity and interaction with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
dimethyl 2-pyrrol-1-ylpentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-10(13)6-5-9(11(14)16-2)12-7-3-4-8-12/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEADOYJXWOGGLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383977 |
Source
|
Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259655-31-7 |
Source
|
Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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